Cas no 55654-16-5 (2-benzamidothiophene-3-carboxamide)
2-benzamidothiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-benzamidothiophene-3-carboxamide
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- MDL: MFCD04430363
- Inchi: 1S/C12H10N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,15)(H,14,16)
- InChI Key: YIEFAXKYWGGKEC-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC=C2)SC=CC=1C(N)=O
2-benzamidothiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24604827-1.0g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-24604827-5.0g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
| Enamine | EN300-24604827-10.0g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
| Enamine | EN300-24604827-0.1g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-24604827-0.25g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-24604827-0.5g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-24604827-1g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-24604827-2.5g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-24604827-5g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 5g |
$1614.0 | 2023-09-15 | ||
| Enamine | EN300-24604827-10g |
2-benzamidothiophene-3-carboxamide |
55654-16-5 | 10g |
$2393.0 | 2023-09-15 |
2-benzamidothiophene-3-carboxamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-benzamidothiophene-3-carboxamide
Introduction to 2-Benzamidothiophene-3-carboxamide (CAS No. 55654-16-5)
2-Benzamidothiophene-3-carboxamide (CAS No. 55654-16-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of 2-benzamidothiophene-3-carboxamide, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of 2-benzamidothiophene-3-carboxamide consists of a thiophene ring fused with a benzamido group and a carboxamide moiety. The thiophene ring, a five-membered heterocyclic compound containing sulfur, imparts unique electronic and steric properties to the molecule. The benzamido group, on the other hand, enhances the compound's solubility and biological activity. The carboxamide functional group further contributes to the molecule's reactivity and binding affinity to various biological targets.
In terms of synthesis, 2-benzamidothiophene-3-carboxamide can be prepared through several routes. One common method involves the reaction of 3-bromothiophene-2-carboxylic acid with benzoyl chloride in the presence of a base, followed by amidation with ammonia or an appropriate amine. Another approach involves the coupling of 3-thiophenecarboxylic acid with benzoyl chloride using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). These synthetic methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
The biological activities of 2-benzamidothiophene-3-carboxamide have been extensively studied in recent years. One of the most notable applications is its potential as an anticancer agent. Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. Additionally, 2-benzamidothiophene-3-carboxamide has been found to induce apoptosis and cell cycle arrest, further contributing to its anticancer effects.
Beyond its anticancer properties, 2-benzamidothiophene-3-carboxamide has also shown promise in other therapeutic areas. For instance, studies have demonstrated its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary research suggests that this compound may have neuroprotective properties, making it a valuable lead for developing treatments for neurodegenerative disorders like Alzheimer's disease.
The pharmacokinetic properties of 2-benzamidothiophene-3-carboxamide have also been investigated to ensure its suitability for clinical use. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that it can be effectively absorbed and distributed in the body, reaching target tissues at therapeutic concentrations without significant toxicity.
In addition to its therapeutic potential, 2-benzamidothiophene-3-carboxamide has been explored for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for studying protein function and interactions. For example, it has been used to investigate the role of certain enzymes in cellular signaling pathways and to identify novel drug targets for various diseases.
The safety profile of 2-benzamidothiophene-3-carboxamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs or biological systems.
In conclusion, 2-Benzamidothiophene-3-carboxamide (CAS No. 55654-16-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapies for cancer, inflammatory diseases, and neurodegenerative disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in the field of drug discovery.
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